Cas no 2877708-10-4 (2-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)-N-(3-methoxyphenyl)acetamide)

2-(4-Cyclopropanecarbonyl-1,4-diazepan-1-yl)-N-(3-methoxyphenyl)acetamide is a synthetic organic compound featuring a diazepane core functionalized with a cyclopropanecarbonyl group and an acetamide moiety linked to a 3-methoxyphenyl substituent. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or pharmacophore in drug discovery. The cyclopropane and diazepane rings confer conformational rigidity and metabolic stability, while the methoxyphenyl group may enhance binding affinity to biological targets. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies, particularly in CNS or GPCR-targeted research. The compound's synthetic accessibility and modular design allow for further derivatization, supporting its use in exploratory therapeutic development.
2-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)-N-(3-methoxyphenyl)acetamide structure
2877708-10-4 structure
Product Name:2-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)-N-(3-methoxyphenyl)acetamide
CAS No:2877708-10-4
MF:C18H25N3O3
MW:331.40940451622
CID:5330637
PubChem ID:165434152
Update Time:2025-08-05

2-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)-N-(3-methoxyphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • AKOS040878747
    • 2-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)-N-(3-methoxyphenyl)acetamide
    • F6802-6820
    • 2877708-10-4
    • 4-(Cyclopropylcarbonyl)hexahydro-N-(3-methoxyphenyl)-1H-1,4-diazepine-1-acetamide
    • Inchi: 1S/C18H25N3O3/c1-24-16-5-2-4-15(12-16)19-17(22)13-20-8-3-9-21(11-10-20)18(23)14-6-7-14/h2,4-5,12,14H,3,6-11,13H2,1H3,(H,19,22)
    • InChI Key: WMQVMJSDHRQMIG-UHFFFAOYSA-N
    • SMILES: N1(CC(NC2=CC=CC(OC)=C2)=O)CCCN(C(C2CC2)=O)CC1

Computed Properties

  • Exact Mass: 331.18959167g/mol
  • Monoisotopic Mass: 331.18959167g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 453
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 61.9Ų

Experimental Properties

  • Density: 1.230±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 567.2±50.0 °C(Predicted)
  • pka: 14.19±0.70(Predicted)

2-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)-N-(3-methoxyphenyl)acetamide Pricemore >>

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2-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)-N-(3-methoxyphenyl)acetamide Related Literature

Additional information on 2-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)-N-(3-methoxyphenyl)acetamide

Introduction to 2-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)-N-(3-methoxyphenyl)acetamide (CAS No. 2877708-10-4)

2-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)-N-(3-methoxyphenyl)acetamide, identified by the Chemical Abstracts Service Number (CAS No.) 2877708-10-4, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound belongs to the class of diazepane derivatives, which are known for their diverse pharmacological properties, including neuroactive and immunomodulatory effects. The presence of a cyclopropanecarbonyl group and a methoxyphenyl moiety in its molecular structure suggests possible interactions with biological targets that could be exploited for therapeutic applications.

The synthesis and characterization of 2-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)-N-(3-methoxyphenyl)acetamide involve sophisticated organic reactions that require precise control over reaction conditions to ensure high yield and purity. The diazepane core, a seven-membered heterocyclic ring containing two nitrogen atoms, is a key pharmacophore that contributes to the compound's biological activity. The cyclopropanecarbonyl substituent introduces rigidity to the molecule, which can influence its binding affinity to biological targets. Additionally, the methoxyphenyl group, with its electron-donating methoxy substituent, may enhance solubility and metabolic stability, making it an attractive feature for drug development.

In recent years, there has been significant interest in diazepane derivatives due to their potential as scaffolds for the development of novel therapeutic agents. Research has demonstrated that modifications within the diazepane ring can lead to compounds with enhanced potency and selectivity for specific biological pathways. For instance, studies have shown that certain diazepane derivatives exhibit inhibitory effects on enzymes such as carbonic anhydrase and monoamine oxidases (MAOs), which are implicated in various neurological disorders. The compound 2-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)-N-(3-methoxyphenyl)acetamide represents a promising candidate for further investigation in this context.

The 3-methoxyphenyl group in the molecular structure of this compound is particularly noteworthy, as methoxy-substituted aromatic rings are frequently found in bioactive molecules. This moiety can participate in hydrophobic interactions and π-stacking interactions with biological targets, thereby influencing the compound's pharmacokinetic properties. Furthermore, the methoxy group may also serve as a site for metabolic modification, potentially allowing for the design of prodrugs or analogs with improved pharmacological profiles. The combination of these structural features makes 2-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)-N-(3-methoxyphenyl)acetamide a versatile molecule for medicinal chemistry exploration.

Recent advances in computational chemistry have enabled researchers to predict the biological activity of compounds like 2-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)-N-(3-methoxyphenyl)acetamide with greater accuracy before conducting expensive experimental trials. Molecular docking studies have been particularly useful in identifying potential binding interactions between this compound and target proteins. For example, simulations have suggested that it may interact with enzymes involved in neurotransmitter metabolism or with receptors implicated in pain signaling. These predictions provide valuable insights into the potential therapeutic applications of this compound and guide further experimental investigations.

The pharmaceutical industry has increasingly recognized the importance of structural diversity in drug discovery programs. Compounds like 2-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)-N-(3-methoxyphenyl)acetamide contribute to this diversity by introducing novel structural motifs that may not be present in existing drugs. This can be particularly advantageous when developing treatments for complex diseases where multiple targets need to be addressed simultaneously. Additionally, the unique structural features of this compound may make it less susceptible to drug resistance mechanisms compared to more conventional therapeutics.

In conclusion,2-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)-N-(3-methoxyphenyl)acetamide (CAS No. 2877708-10-4) is a promising pharmacological entity with a well-designed molecular structure that could lead to novel therapeutic interventions. Its combination of a diazepane core,cyclopropanecarbonyl, and 3-methoxyphenyl substituents positions it as an attractive candidate for further exploration in drug discovery programs. As research continues to uncover new biological functions and mechanisms,this compound is likely to play an important role in addressing unmet medical needs across various therapeutic areas.

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